molecular formula C10H13N B086569 (2,3-Dihydro-1H-inden-5-yl)methanamine CAS No. 13203-56-0

(2,3-Dihydro-1H-inden-5-yl)methanamine

Cat. No.: B086569
CAS No.: 13203-56-0
M. Wt: 147.22 g/mol
InChI Key: JJVNSSFYOJOECV-UHFFFAOYSA-N
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Description

(2,3-Dihydro-1H-inden-5-yl)methanamine is an organic compound with the molecular formula C10H13N. It is a derivative of indene, featuring a methanamine group attached to the 5th position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several methods have been reported for the synthesis of (2,3-Dihydro-1H-inden-5-yl)methanamine. One common method involves the reduction of indene derivatives. For instance, the compound can be synthesized from ethyl 1H-indene-1-carboxylate via hydrogenation, hydrolysis, amidation, and reduction . Another method involves the cyanation of 6-methoxy-2,3-dihydro-1H-inden-1-one followed by reduction and hydrogenation .

Industrial Production Methods: Industrial production methods for this compound typically involve catalytic hydrogenation processes. These methods are designed to be efficient and environmentally friendly, minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

Types of Reactions: (2,3-Dihydro-1H-inden-5-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indanone derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

(2,3-Dihydro-1H-inden-5-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Dihydro-1H-inden-5-yl)methanamine involves its interaction with molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity. For example, methoxylated derivatives of this compound have been found to be selective 5-HT2A receptor agonists, which are involved in neurotransmission and have potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydro-1H-inden-5-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-8-4-5-9-2-1-3-10(9)6-8/h4-6H,1-3,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVNSSFYOJOECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363868
Record name 5-Aminomethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13203-56-0
Record name 2,3-Dihydro-1H-indene-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13203-56-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Aminomethylindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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